

A Comparative Pharmacokinetic Profile: Dicreatine Citrate Versus Creatine Monohydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicreatine citrate*

Cat. No.: *B1180860*

[Get Quote](#)

An Objective Analysis for Researchers and Drug Development Professionals

Creatine monohydrate has long been the gold standard in creatine supplementation, backed by extensive research on its safety and efficacy.[1][2][3] However, alternative formulations such as **dicreatine citrate** have emerged with claims of enhanced solubility and potentially improved bioavailability.[4] This guide provides a comprehensive comparison of the available pharmacokinetic data for **dicreatine citrate** and creatine monohydrate, intended to inform researchers, scientists, and drug development professionals.

Quantitative Pharmacokinetic Data

Direct comparative pharmacokinetic studies on **dicreatine citrate** are notably scarce in peer-reviewed literature. Much of the available data is extrapolated from studies on similar compounds like tri-creatine citrate or from in-silico modeling. The following table summarizes the available quantitative data to facilitate a comparative overview.

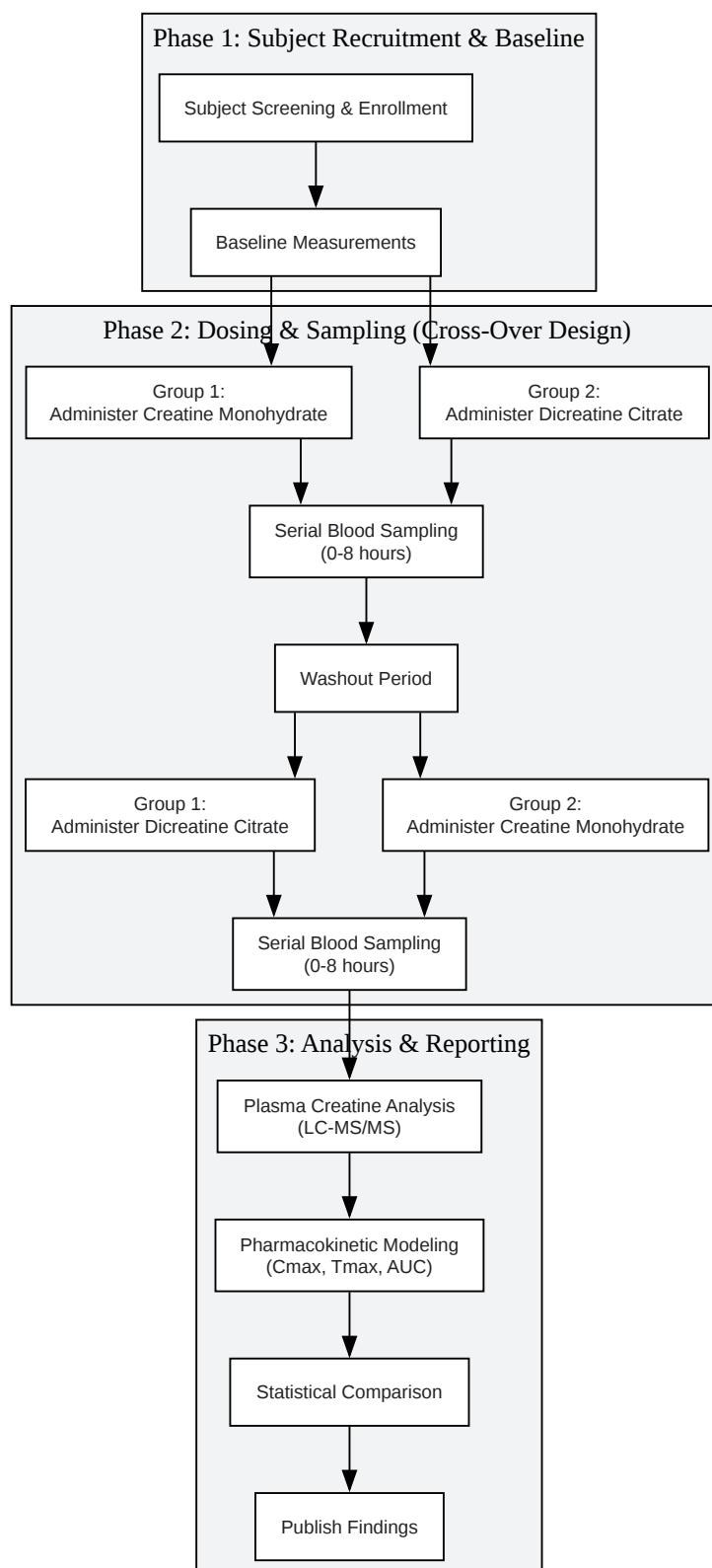
Pharmacokinetic Parameter	Creatine Monohydrate (CM)	Dicreatine/Tricreatine Citrate (CC)	Key Findings & Citations
Creatine Content by Weight	~87.9%	Di-creatine citrate: ~57.7% Tri-creatine citrate: ~67.2%	Creatine monohydrate offers a higher concentration of creatine per gram compared to citrate forms.[2]
Aqueous Solubility	Lower	Higher	Creatine citrate's bond with citric acid enhances its solubility in water.[1][4][5]
Peak Plasma Concentration (Cmax)	Baseline established in numerous studies	No significant difference observed between tri-creatine citrate and creatine monohydrate in one human study.[6][7]	A study on isomolar doses of tri-creatine citrate and creatine monohydrate found no statistically significant difference in their Cmax.[6][7]
Area Under the Curve (AUC)	Baseline established	No significant difference between tri-creatine citrate and creatine monohydrate in one human study. [6][7] An in-silico model predicted a 24.4% increase in plasma AUC for creatine citrate over monohydrate.[8][9]	While a human study on tri-creatine citrate showed no significant difference in AUC[6][7], a computational model suggests creatine citrate may have a higher plasma AUC[8][9]. This discrepancy highlights the need for further clinical research.
Bioavailability	Considered high, with intestinal absorption close to 100% in some studies.[6]	Theoretically proposed to be higher due to increased solubility, but direct	Despite claims, there is no conclusive evidence that the higher solubility of

However, other research suggests oral bioavailability may be incomplete and dose-dependent. [8][9] evidence is lacking.[1] [4][10] One study suggested that effervescent creatine citrate may be a less efficient form for whole-body creatine retention than creatine monohydrate.[11] creatine citrate translates to superior bioavailability or performance benefits over creatine monohydrate.[4][12]

Experimental Protocols

The following is a summary of the methodology from a key study comparing plasma creatine concentrations following the ingestion of creatine monohydrate and tri-creatine citrate.

Study Design: A balanced, cross-over study involving six healthy subjects (three male, three female) was conducted. Each participant ingested a single dose of isomolar amounts of creatine (4.4 g) in the form of creatine monohydrate, tri-creatine citrate, and creatine pyruvate on separate occasions.[6][7]

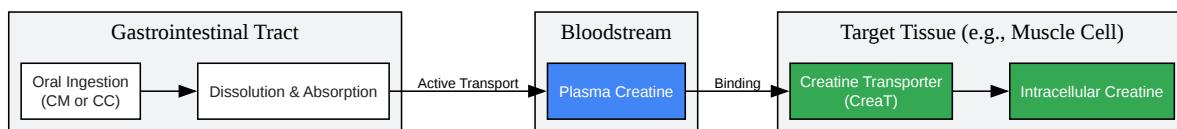

Dosing and Administration: Subjects consumed 4.4 g of creatine in their assigned form.[6][7]

Blood Sampling and Analysis: Plasma creatine concentrations were measured over an eight-hour period following ingestion. The resulting concentration curves were subjected to pharmacokinetic analysis to determine parameters such as Cmax and AUC.[6][7]

Key Outcome Measures: The primary endpoints were the peak plasma concentration (Cmax) and the total area under the plasma concentration-time curve (AUC) for creatine.[6][7]

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of different creatine formulations.


[Click to download full resolution via product page](#)

Caption: Workflow of a comparative pharmacokinetic study.

Signaling Pathways and Absorption

Creatine is actively absorbed from the gastrointestinal tract, and its distribution throughout the body is mediated by creatine transporters.[13] The primary mechanism of creatine uptake into tissues is via a sodium-dependent creatine transporter (CreaT). While the different chemical forms of creatine, such as monohydrate and citrate, may influence solubility, the ultimate uptake into target cells is governed by the activity of these transporters. There is currently no direct evidence to suggest that **dicreatine citrate** interacts with or modulates creatine signaling pathways differently than creatine monohydrate.

The following diagram illustrates the general pathway of creatine absorption and cellular uptake.

[Click to download full resolution via product page](#)

Caption: Creatine absorption and cellular uptake pathway.

Conclusion

While **dicreatine citrate** offers superior aqueous solubility compared to creatine monohydrate, the current body of scientific evidence does not conclusively demonstrate a superior pharmacokinetic profile in terms of absorption, bioavailability, or plasma creatine concentrations.[4][6][7] Creatine monohydrate remains the most extensively studied form of creatine, with a well-established safety and efficacy profile.[1][2][3] The theoretical benefits of creatine citrate's increased solubility have not been consistently translated into measurable pharmacokinetic advantages in human studies. Further direct, head-to-head clinical trials are necessary to fully elucidate the pharmacokinetic profile of **dicreatine citrate** and to substantiate any claims of its superiority over creatine monohydrate. Researchers and developers should consider the higher creatine content per gram and the robust scientific backing of creatine monohydrate when selecting a creatine form for their applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. athsport.co [athsport.co]
- 2. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6 Types of Creatine: Benefits, Research, and How to Choose [healthline.com]
- 4. bodybuilding-wizard.com [bodybuilding-wizard.com]
- 5. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of new forms of creatine in raising plasma creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 9. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 10. cardiffsportsnutrition.co.uk [cardiffsportsnutrition.co.uk]
- 11. scispace.com [scispace.com]
- 12. vice.com [vice.com]
- 13. Pharmacokinetics of the dietary supplement creatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Pharmacokinetic Profile: Dicreatine Citrate Versus Creatine Monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1180860#pharmacokinetic-profile-of-dicreatine-citrate-versus-creatine-monohydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com